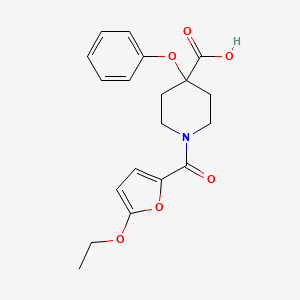

![molecular formula C19H31N5O2 B5500755 N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5500755.png)

N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide" is a part of a broader class of chemical compounds involving cyclopropane, piperazine, and imidazole units. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

Synthesis Methodology : The synthesis of similar compounds typically involves multi-step processes. For instance, Rajkumar et al. (2014) describe a cyclo condensation synthesis involving diacetyl, aromatic aldehyde, and ammonium acetate using a catalyst in ethanol for similar compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Catalytic Approaches : Specific catalysts, such as SO4 2−/Y2O3, have been used to enhance synthesis efficiency and yield.

Molecular Structure Analysis

- Complex Structures : The molecular structure of such compounds is typically complex due to the presence of multiple functional groups and rings. This complexity influences their chemical and physical properties significantly.

Chemical Reactions and Properties

Reactivity : The presence of multiple reactive sites, such as the piperazine and imidazole rings, allows for a variety of chemical reactions and interactions. For example, cyclopropane-based conformational restriction in histamine analogs shows significant binding affinity (Kazuta et al., 2003) (Kazuta et al., 2003).

Biological Activity : Compounds in this class have shown various biological activities, including antimicrobial and anticancer properties.

Physical Properties Analysis

Solubility and Stability : The solubility in organic solvents or water can be influenced by the specific structure of the compound. For example, Shibuya et al. (2018) noted a marked enhancement in the aqueous solubility of a similar compound by inserting a piperazine unit (Shibuya et al., 2018).

Melting Point and Boiling Point : These properties are determined by the molecular structure and intermolecular forces present in the compound.

Scientific Research Applications

Pharmacological Applications

Cognitive Enhancement and Neurological Disorders : Research indicates that pharmacological blockade of central histamine H3 receptors (H3Rs) by novel and selective H3R antagonists enhances cognition in rodents and holds promise for treating neurological disorders. Such antagonists, including piperazine amides, have shown improved safety indices and cognitive performance enhancement in rat models without significant side effects, suggesting potential applications in cognitive enhancement and the treatment of neurological disorders (Fox et al., 2003).

Antimicrobial Applications : The synthesis and evaluation of piperazine derivatives have demonstrated significant antimicrobial activities. These compounds have been found to exhibit excellent antibacterial and antifungal activities compared to standard drugs, indicating their potential as new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Anticancer Applications : Studies have shown that the combination of certain compounds with respiratory chain inhibitors can lead to lethal poisoning of cancer cells. This combination causes a bioenergetic catastrophe culminating in cell death, unveiling a metabolic liability that could be exploited for therapeutic regimens against cancers involving overexpression of specific metabolic pathways (Sica et al., 2019).

Molecular Design and Chemical Synthesis

Dopamine Receptor Modulation : Mimics of specific conformations have been designed and prepared, demonstrating the ability to enhance the binding of dopamine D2 receptor agonists. These findings highlight the role of precise molecular design in modulating neurotransmitter receptor interactions, with implications for the development of therapies for neurological and psychiatric conditions (Baures et al., 1994).

Development of ACAT Inhibitors : The identification and characterization of aqueous-soluble potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) have significant implications for treating diseases involving ACAT-1 overexpression. These inhibitors have shown promising therapeutic results in preclinical models, highlighting their potential in addressing cardiovascular diseases and metabolic disorders (Shibuya et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[(1-methylimidazol-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N5O2/c1-19(2,3)13-23-10-8-21-18(26)15(23)11-17(25)24(14-5-6-14)12-16-20-7-9-22(16)4/h7,9,14-15H,5-6,8,10-13H2,1-4H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABIAMNZALPJCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1CCNC(=O)C1CC(=O)N(CC2=NC=CN2C)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5500673.png)

![rel-(3S,4S)-4-(dimethylamino)-1-[2-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5500680.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![methyl ({5-[1-(2,4-dimethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B5500729.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)